Cas no 2171810-40-3 (3-(4-chloro-3-methylphenyl)methylcyclopent-2-en-1-one)

3-(4-chloro-3-methylphenyl)methylcyclopent-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- 3-(4-chloro-3-methylphenyl)methylcyclopent-2-en-1-one
- 3-[(4-chloro-3-methylphenyl)methyl]cyclopent-2-en-1-one
- EN300-1283189
- 2171810-40-3
-
- インチ: 1S/C13H13ClO/c1-9-6-10(3-5-13(9)14)7-11-2-4-12(15)8-11/h3,5-6,8H,2,4,7H2,1H3
- InChIKey: FTIXNRITNFVYCQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C)CC1=CC(CC1)=O
計算された属性
- せいみつぶんしりょう: 220.0654927g/mol
- どういたいしつりょう: 220.0654927g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 17.1Ų
3-(4-chloro-3-methylphenyl)methylcyclopent-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1283189-50mg |
3-[(4-chloro-3-methylphenyl)methyl]cyclopent-2-en-1-one |
2171810-40-3 | 50mg |
$948.0 | 2023-10-01 | ||
Enamine | EN300-1283189-1000mg |
3-[(4-chloro-3-methylphenyl)methyl]cyclopent-2-en-1-one |
2171810-40-3 | 1000mg |
$1129.0 | 2023-10-01 | ||
Enamine | EN300-1283189-2500mg |
3-[(4-chloro-3-methylphenyl)methyl]cyclopent-2-en-1-one |
2171810-40-3 | 2500mg |
$2211.0 | 2023-10-01 | ||
Enamine | EN300-1283189-5000mg |
3-[(4-chloro-3-methylphenyl)methyl]cyclopent-2-en-1-one |
2171810-40-3 | 5000mg |
$3273.0 | 2023-10-01 | ||
Enamine | EN300-1283189-100mg |
3-[(4-chloro-3-methylphenyl)methyl]cyclopent-2-en-1-one |
2171810-40-3 | 100mg |
$993.0 | 2023-10-01 | ||
Enamine | EN300-1283189-10000mg |
3-[(4-chloro-3-methylphenyl)methyl]cyclopent-2-en-1-one |
2171810-40-3 | 10000mg |
$4852.0 | 2023-10-01 | ||
Enamine | EN300-1283189-1.0g |
3-[(4-chloro-3-methylphenyl)methyl]cyclopent-2-en-1-one |
2171810-40-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1283189-500mg |
3-[(4-chloro-3-methylphenyl)methyl]cyclopent-2-en-1-one |
2171810-40-3 | 500mg |
$1084.0 | 2023-10-01 | ||
Enamine | EN300-1283189-250mg |
3-[(4-chloro-3-methylphenyl)methyl]cyclopent-2-en-1-one |
2171810-40-3 | 250mg |
$1038.0 | 2023-10-01 |
3-(4-chloro-3-methylphenyl)methylcyclopent-2-en-1-one 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
3-(4-chloro-3-methylphenyl)methylcyclopent-2-en-1-oneに関する追加情報
Exploring the Properties and Applications of 3-(4-Chloro-3-Methylphenyl)Methylcyclopent-2-En-1-One
3-(4-Chloro-3-Methylphenyl)Methylcyclopent-2-en-1-one, also known by its CAS number CAS No. 2171810-40-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of cyclopentenones, which are known for their versatile applications in drug design and material science. The structure of this compound consists of a cyclopentenone ring fused with a substituted phenyl group, making it a unique candidate for various chemical reactions and biological assays.
The molecular structure of 3-(4-Chloro-3-Methylphenyl)Methylcyclopent-2-en-1-one is characterized by a five-membered ring containing one ketone group and one double bond, which contributes to its reactivity and stability. The substituents on the phenyl ring, namely the chlorine atom at position 4 and the methyl group at position 3, play a crucial role in determining its physical and chemical properties. These substituents not only influence the compound's solubility but also its ability to participate in various chemical transformations.
Recent studies have highlighted the potential of this compound as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its use in the development of enzymatic inhibitors, which are critical in drug discovery efforts targeting diseases such as cancer and neurodegenerative disorders. The ability of this compound to undergo nucleophilic additions and cyclizations makes it an attractive starting material for constructing complex molecular frameworks.
In addition to its role in drug design, CAS No. 2171810-40-3 has also found applications in material science. Its unique electronic properties make it a promising candidate for use in organic electronics, particularly in the development of semiconducting materials. Recent advancements in this area have demonstrated that derivatives of this compound can exhibit enhanced charge transport properties, making them suitable for applications such as organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs).
The synthesis of 3-(4-Chloro-3-Methylphenyl)Methylcyclopent-2-en-1-one typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the Claisen rearrangement or related pericyclic reactions, which allow for the formation of the cyclopentenone ring with high regioselectivity. Researchers have also explored alternative routes using transition metal catalysts to improve reaction efficiency and yield.
Beyond its direct applications, this compound serves as a valuable model system for studying fundamental chemical reactions. Its reactivity under various conditions provides insights into the mechanisms of cycloaddition reactions, enantioselective synthesis, and photochemical transformations. These studies not only advance our understanding of organic chemistry but also pave the way for innovative applications in diverse fields.
In conclusion, 3-(4-Chloro-3-Methylphenyl)Methylcyclopent-2-en-1-one, with its unique structure and versatile properties, continues to be a focal point in both academic research and industrial applications. As new research findings emerge, particularly in areas such as drug discovery and materials science, this compound is poised to play an even more significant role in shaping future advancements.
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